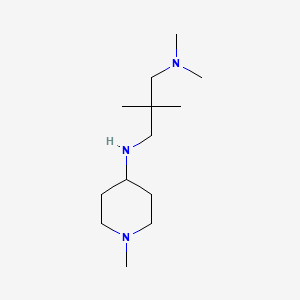

N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine and related compounds has been explored in various studies. For example, Lee et al. (2004) described the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as an efficient catalyst for the Baylis–Hillman reaction, highlighting its role in stabilizing zwitterionic intermediates through ion-dipole interactions (Lee, Gowrisankar, & Kim, 2004). Another approach to synthesizing related compounds involves the acylation and reduction processes to produce sigma receptor ligands, demonstrating the compound's versatility in organic synthesis (de Costa et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds related to N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine has been a subject of study to understand their complex formation and interaction mechanisms. Atakol et al. (2000) reported on the synthesis and structure of a heteronuclear Cu/Zn complex containing a similar ligand, providing insights into the coordination patterns and molecular geometry of these complexes (Atakol, Durmu, Arici, Svoboda, & Fuess, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine derivatives have been studied for their potential applications. For instance, the compound's role as a switchable solvent to promote cell disruption and lipid extraction from microalgae for biodiesel production has been explored, indicating its utility in biofuel technology (Cheng et al., 2020).

Physical Properties Analysis

The physical properties, such as molar heat capacities, of compounds like N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine, have been measured to better understand their behaviors in different conditions. Lin, Leron, and Li (2014) provided data on the molar heat capacities of aqueous binary and ternary mixtures of similar diamines, offering valuable information for their application in CO2 capture processes (Lin, Leron, & Li, 2014).

Propiedades

IUPAC Name |

N,N,2,2-tetramethyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-13(2,11-15(3)4)10-14-12-6-8-16(5)9-7-12/h12,14H,6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLLYLNCPYLCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCN(CC1)C)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)

![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)

![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)

![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)

![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)

![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)